2-Bromo-4-fluoroanisole
Overview
Description
2-Bromo-4-fluoroanisole is a chemical compound of interest in various synthetic and analytical chemistry applications due to its unique chemical structure that includes both bromo and fluoro substituents on an anisole (methoxybenzene) backbone. This compound serves as a pivotal intermediate in the synthesis of complex molecules, including pharmaceuticals and materials with specific optical properties.
Synthesis Analysis
The synthesis of related bromo-fluoroanisole compounds often involves multi-step chemical processes, including bromination and fluorination reactions. For instance, continuous, homogeneous, and rapid synthesis methods in modular microreaction systems have been developed for bromo-methylanisoles, highlighting the efficiency of modern synthetic approaches in producing bromo-fluorinated compounds with high selectivity and minimal by-products (Xie, Wang, Deng, & Luo, 2020).
Molecular Structure Analysis
The molecular structure of fluoroanisole derivatives has been studied through methods such as gas electron diffraction and quantum chemical calculations, revealing insights into their conformational properties and stability. These studies show that the molecular structure of 2-fluoroanisole derivatives typically features planar and nonplanar forms, with the planar anti form being predominant (Novikov, Vilkov, & Oberhammer, 2003).
Scientific Research Applications
Synthesis and Chemical Reactions
- 2-Bromo-4-fluoroanisole is involved in the synthesis of various compounds. For instance, it's used as an intermediate in the preparation of biologically active compounds, such as selective estrogen receptor β-modulators (Huffman et al., 2007). Similarly, it serves as a key precursor in the development of other complex molecules like 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (Wang et al., 2016).
Material Science and Polymer Research
- In material science, this compound is utilized for enhancing the properties of organic photovoltaic devices. Its role in controlling phase separation and phase purity in semiconducting polymer blends is notable (Liu et al., 2012).
Chemical Engineering and Process Optimization
- In chemical engineering, 2-Bromo-4-fluoroanisole derivatives are involved in continuous, homogeneous, and rapid synthesis processes. For example, 4-bromo-3-methylanisole, used in thermal paper manufacturing, is synthesized through high-selective mono-bromination, demonstrating the efficiency of modular microreaction systems (Xie et al., 2020).
Electrochemistry and Battery Research
- In the field of electrochemistry, derivatives like 4-bromo-2-fluoromethoxybenzene are investigated as bi-functional electrolyte additives for lithium-ion batteries, enhancing their safety and performance (Zhang Qian-y, 2014).
Environmental and Green Chemistry
- Its derivatives are also explored in green chemistry initiatives. For instance, synthesizing liquid crystals with terminal difluoromethoxy groups using phenylbicyclohexane backbones represents an effort towards developing environmentally friendly materials (Du Wei-song, 2004).
Safety And Hazards
properties
IUPAC Name |
2-bromo-4-fluoro-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQXVIJARQLCOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196417 | |
Record name | 2-Bromo-4-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoroanisole | |
CAS RN |
452-08-4 | |
Record name | 2-Bromo-4-fluoro-1-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluoroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 452-08-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10328 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-4-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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